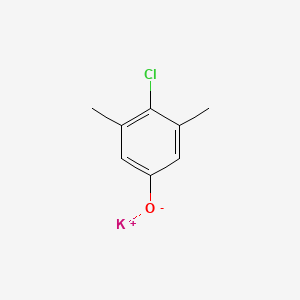

Potassium 4-chloro-3,5-xylenolate

Description

Properties

CAS No. |

58962-45-1 |

|---|---|

Molecular Formula |

C8H8ClKO |

Molecular Weight |

194.70 g/mol |

IUPAC Name |

potassium;4-chloro-3,5-dimethylphenolate |

InChI |

InChI=1S/C8H9ClO.K/c1-5-3-7(10)4-6(2)8(5)9;/h3-4,10H,1-2H3;/q;+1/p-1 |

InChI Key |

WOIZAYMWBHBKKX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)[O-].[K+] |

Related CAS |

88-04-0 (Parent) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves chlorinating 3,5-dimethylphenol in the presence of cupric salts (e.g., CuCl₂·2H₂O, CuSO₄·5H₂O) under oxidative conditions. The reaction proceeds via electrophilic aromatic substitution, where the cupric ion facilitates chlorine activation. Key parameters include:

- Temperature : 60–120°C (optimal: 80°C)

- Solvent : Dichloroethane, chlorobenzene, or chloroform

- Oxidizing Agent : Oxygen or air

A representative procedure from Example 1 of CN111440051A:

- 3,5-Dimethylphenol (1 mol), CuCl₂·2H₂O (0.5 mol), and HCl (1 mol) in dichloroethane are heated to 80°C under oxygen for 5 hours.

- Post-reaction, the organic phase is distilled, recrystallized, and yields 95.2% 4-chloro-3,5-dimethylphenol (purity: 98.5%).

Catalyst Recycling and Efficiency

Cupric catalysts demonstrate robust recyclability. In Example 4, CuCl₂·2H₂O retained 92.7% yield after ten cycles (Table 1).

Table 1: Catalyst Recycling Efficiency

| Cycle | Yield (%) |

|---|---|

| 1 | 97.0 |

| 2 | 96.9 |

| ... | ... |

| 10 | 92.7 |

Low-Temperature Chlorination with Solvent Optimization

Stepwise Chlorination and Crystallization

CN113603569B discloses a low-temperature approach (≤30°C) to minimize side reactions. The process involves:

- Initial chlorination of 3,5-dimethylphenol in tetrachloroethylene.

- Solid-liquid separation to isolate intermediate solids.

- Secondary chlorination of the mother liquor.

- Recrystallization of combined solids yields 99.4% pure product.

Table 2: Low-Temperature Process Outcomes

| Parameter | Value |

|---|---|

| Temperature | 25–30°C |

| Solvent Ratio | 1.5–2.0 (v/w) |

| Overall Yield | 88.8–94.4% |

| Selectivity | 91.3–94.4% |

Solvent Recovery and Sustainability

Tetrachloroethylene is recycled post-crystallization, reducing waste. Example 4 achieved 92.3% yield with 97.7% solvent recovery.

Potassium Salt Formation

Metathesis with Potassium Hydroxide

The final step involves neutralizing 4-chloro-3,5-dimethylphenol with KOH in aqueous or alcoholic media. Critical factors:

- Molar Ratio : 1:1 phenol-to-KOH

- Temperature : 25–50°C (avoids decomposition)

- Drying : Vacuum drying yields a crystalline solid.

Comparative Analysis of Methods

Table 3: Method Comparison

| Metric | Catalytic Chlorination | Low-Temperature |

|---|---|---|

| Yield | 92–97% | 88–94% |

| Purity | 98.5% | 99.4% |

| Catalyst Dependency | High | None |

| Scalability | Industrial | Pilot-scale |

Industrial Considerations

Byproduct Management

Environmental Impact

Cupric salt methods require heavy metal disposal, whereas low-temperature processes prioritize solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-chloro-3,5-xylenolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding hydroxy compounds.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroxy compounds

Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

Potassium 4-chloro-3,5-xylenolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound’s antiseptic properties make it useful in microbiological studies for controlling bacterial growth.

Medicine: It is used in formulations for disinfectants and antiseptics, particularly in hospital settings.

Industry: The compound is used in the manufacture of disinfectant products, including soaps and cleaning agents

Mechanism of Action

The antiseptic action of potassium 4-chloro-3,5-xylenolate is primarily due to its ability to disrupt the cell walls of microorganisms. The phenolic nature of the compound allows it to penetrate and destabilize the lipid membranes of bacteria, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include:

Chloroxylenol: A structurally similar compound (4-chloro-3,5-dimethylphenol) used in commercial disinfectants (e.g., Dettol®), sharing comparable toxicity and environmental hazards .

Potassium Phenoxide: Another phenolic salt with enhanced solubility, used in organic synthesis and disinfection.

Table 1: Comparative Properties of Potassium 4-Chloro-3,5-Xylenolate and Analogues

*Note: Chloroxylenol shares the same CAS number as PCMX due to identical structural composition .

Toxicological and Environmental Profiles

- This compound: Limited direct data, but its dissociation in water releases the active xylenolate ion, which likely retains the parent phenol’s hazards. Expected to be less volatile but equally toxic to aquatic ecosystems .

- Environmental toxicity is critical, with long-lasting effects on aquatic organisms .

Table 2: Toxicity Comparison (Per SDS Data)

Q & A

Q. What are the optimal synthesis routes for Potassium 4-chloro-3,5-xylenolate, and how can reaction conditions be controlled to maximize yield and purity?

this compound is synthesized via deprotonation of 4-chloro-3,5-dimethylphenol using a strong base like potassium hydroxide (KOH) in anhydrous ethanol. Key conditions include maintaining a stoichiometric molar ratio (1:1 phenol-to-base), inert atmosphere (e.g., nitrogen), and controlled temperature (40–60°C). Post-synthesis, recrystallization from ethanol-water mixtures removes impurities . Monitoring pH during neutralization and using FT-IR to confirm phenolic O–H group disappearance ensures completeness.

Table 1: Critical Reaction Parameters

| Parameter | Optimal Range | Monitoring Method |

|---|---|---|

| Temperature | 40–60°C | Thermocouple |

| Solvent | Anhydrous ethanol | Karl Fischer titration |

| Reaction time | 2–4 hours | TLC/HPLC analysis |

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via aromatic proton signals (δ 6.8–7.2 ppm) and methyl group shifts (δ 2.2–2.5 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify residual solvents .

- Elemental Analysis : Verify potassium content (theoretical ~12.5%) via inductively coupled plasma optical emission spectrometry (ICP-OES).

Advanced Research Questions

Q. How can computational methods like the Hammett equation predict the ionization behavior (pKa) of 4-chloro-3,5-dimethylphenol derivatives?

The Hammett equation correlates substituent effects with pKa:

For 4-chloro-3,5-dimethylphenol, σ values (-0.06 for -CH₃ meta, 0.24 for -Cl para) and ρ = 2.23 yield a predicted pKa of 9.70, closely matching experimental data (9.71) . Limitations include neglecting steric effects and solvent interactions.

Table 2: Hammett Parameters for Substituents

| Substituent | Position | σ (meta) | σ (para) |

|---|---|---|---|

| -CH₃ | 3,5 | -0.06 | – |

| -Cl | 4 | – | 0.24 |

Q. What experimental design considerations are critical for studying electrochemical properties in different solvents?

- Solvent Choice : Aqueous studies require buffered solutions (pH 7–10) to avoid hydrolysis. Non-polar solvents (e.g., acetonitrile) enhance solubility but may reduce ion mobility.

- Electrode Selection : Glassy carbon electrodes are ideal for cyclic voltammetry due to low background currents. Pre-treatment includes polishing with 0.05 µm alumina slurry .

- Concentration Range : Use 2–10 mM solutions to avoid diffusion-limited currents. Calibrate with potassium ferrocyanide (1–10 mM) as a redox standard .

Q. How should researchers resolve discrepancies between theoretical and experimental reactivity data for this compound?

- Error Analysis : Quantify instrument precision (e.g., ±0.1 mV for potentiometry) and repeat experiments (n ≥ 3).

- Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of deviations. Outliers may arise from unaccounted solvent effects or impurities .

- Computational Refinement : Adjust density functional theory (DFT) models by incorporating solvation parameters (e.g., PCM model) or steric corrections .

Q. What protocols ensure accurate data presentation in publications?

- Raw Data : Include in appendices (e.g., voltammograms, NMR spectra). Processed data (mean ± SD) should highlight trends (e.g., linear regression for calibration curves) .

- Figures : Use vector-based formats for clarity. Label axes with units and uncertainties (e.g., "Current (µA ± 5%)") .

- Reproducibility : Document instrument settings (e.g., scan rate: 50 mV/s), and share datasets via repositories like Figshare or Zenodo .

Methodological Guidance

- Literature Review : Use Google Scholar with keywords "4-chloro-3,5-dimethylphenol derivatives" and filter by "Since 2020" to prioritize recent synthesis protocols .

- Collaboration : Address analytical challenges by consulting platforms like ResearchGate or institutional core facilities for advanced spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.